2'-Deoxyguanosine-5'-diphosphate trisodium salt
Overview
Description
2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, is a nucleotide with a guanine base, deoxyribose, and two phosphate groups . It is a fundamental entity in the realm of compounds, occupying a pivotal position in the intricate mechanism of DNA repair processes .
Synthesis Analysis
dGDP is used as a substrate of dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP in support of DNA biosynthesis .
Molecular Structure Analysis
The molecular structure of dGDP consists of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues .
Chemical Reactions Analysis
dGDP is used as a substrate to study the kinetics of glycoprotein (gp) expressed by bacteriophage T7 .
Physical And Chemical Properties Analysis
The molecular formula of dGDP is C10H12N5Na3O10P2, and its molecular weight is 493.15 g/mol .
Scientific Research Applications
DNA Sequencing
“2’-Deoxyguanosine-5’-diphosphate trisodium salt” is utilized in DNA sequencing . DNA sequencing is the process of determining the nucleic acid sequence – the order of nucleotides in DNA. It includes any method or technology that is used to determine the order of the four bases: adenine, guanine, cytosine, and thymine.
Polymerase Chain Reaction (PCR)
This compound is used in PCR . PCR is a method widely used to rapidly make millions to billions of copies of a specific DNA sample, allowing scientists to take a very small sample of DNA and amplify it to a large enough amount to study in detail.
DNA Synthesis and Repair Techniques
It is used in various DNA polymerase-based DNA synthesis and repair techniques . These techniques are essential for maintaining the integrity of the genome and for preventing genetic diseases like cancer.
Substrate for dGDP Kinase
“2’-Deoxyguanosine-5’-diphosphate trisodium salt” is used as a substrate of dGDP (nucleoside diphosphate) kinase . This enzyme is involved in the regulation of dGTP pool sizes, which is important for the fidelity of DNA replication and repair.
Production of dGTP
It is used in conjunction with pyruvate kinase to produce dGTP in support of DNA biosynthesis . dGTP is one of the four nucleoside triphosphates that are used in the in vivo synthesis of DNA.
Study of Bacteriophage T7
This compound is used as a substrate to study the kinetics of glycoprotein (gp) 1.7 expressed by bacteriophage T7 . Bacteriophage T7 is a bacteriophage, a virus that infects bacteria, and the study of its proteins can provide insights into viral replication mechanisms.
Mechanism of Action
Target of Action
The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.
Biochemical Pathways
The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVDNDKEVNMJT-BIHLCPNHSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-diphosphate trisodium salt | |
CAS RN |
102783-74-4 | |
Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-Deoxyguanosine-5'-diphosphate trisodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B87GQV89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.